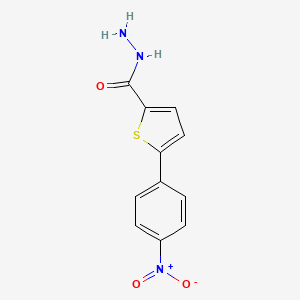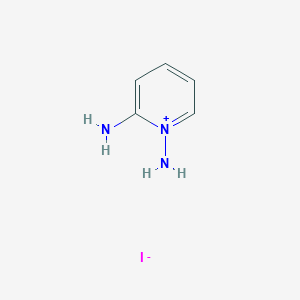
3-Methyl-2-undecanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-undecanone is an organic compound belonging to the class of ketones. It is characterized by the presence of a carbonyl group bonded to two carbon atoms. This compound is known for its distinctive odor and is used in various applications, including as a fragrance and flavoring agent.
準備方法
Synthetic Routes and Reaction Conditions
Oxidation of Undecanol-2: This method involves the oxidation of undecanol-2 to produce 3-Methyl-2-undecanone.
Reaction of Decanoic Acid and Acetic Acid: This method involves heating decanoic acid and acetic acid over thorium oxide at 450°C.
Isolation from Rue Oil: Although not commercially significant, this compound can be isolated from rue oil.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of hydrocarbons or the use of microbial platforms. Recent advances have enabled the production of methyl ketones, including this compound, using metabolically engineered Escherichia coli .
化学反応の分析
Types of Reactions
Oxidation: 3-Methyl-2-undecanone can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: This compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Strong bases like sodium hydride and nucleophiles such as Grignard reagents are often employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ketones and alcohols
科学的研究の応用
3-Methyl-2-undecanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic effects and its use in drug development.
作用機序
The mechanism of action of 3-Methyl-2-undecanone involves its interaction with molecular targets such as odorant receptors. It acts as an olfactory agonist or antagonist, modulating receptor activity and affecting sensory perception . This compound can activate or inhibit specific odorant receptors, leading to its use as an insect repellent .
類似化合物との比較
Similar Compounds
2-Undecanone:
2-Methyl-3-decanone: Another ketone with similar properties and applications.
6,10-Dimethyl-2-undecanone: A related compound used in similar applications.
Uniqueness
3-Methyl-2-undecanone is unique due to its specific molecular structure, which imparts distinct olfactory properties and makes it particularly effective as a fragrance and flavoring agent. Its ability to modulate odorant receptor activity also sets it apart from other similar compounds .
特性
CAS番号 |
1534-28-7 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC名 |
3-methylundecan-2-one |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-11(2)12(3)13/h11H,4-10H2,1-3H3 |
InChIキー |
KSIQCBVUTKCESV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)


![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)

![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)





